molecular formula C6H12ClNO2 B2949584 (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2375254-60-5

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride

Cat. No. B2949584
CAS RN: 2375254-60-5
M. Wt: 165.62
InChI Key: BYCRIOBSIKWZJU-GGTNOVMKSA-N
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Description

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride is a chemical compound used in scientific research. It is also known as ACEC hydrochloride or ACPC hydrochloride. This compound is a cyclopropane derivative of the amino acid alanine. It has been studied for its potential as a therapeutic agent for various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride is not fully understood. It is believed to act as a partial agonist of the glycine receptor, which is involved in the regulation of neurotransmitter release in the brain. It may also modulate the activity of other neurotransmitter systems such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to increase the activity of the NMDA receptor, which is involved in learning and memory processes.

Advantages and Limitations for Lab Experiments

One advantage of using (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride in lab experiments is its specificity for the glycine receptor. This allows researchers to study the role of this receptor in various neurological and psychiatric disorders. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for research on (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride. One direction is to further investigate its potential as a treatment for various neurological and psychiatric disorders. Another direction is to develop more effective synthesis methods for the compound to improve its purity and yield. Additionally, research could focus on developing more soluble forms of the compound to improve its administration in experiments.

Synthesis Methods

The synthesis of (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride involves the reaction of 2-bromoethylamine hydrobromide with cyclopropanecarboxylic acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound. The purity and yield of the compound can be improved by various purification techniques such as recrystallization and chromatography.

Scientific Research Applications

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride has been studied for its potential as a therapeutic agent for various neurological and psychiatric disorders. It has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been studied for its potential as a treatment for schizophrenia, depression, and Alzheimer's disease.

properties

IUPAC Name

(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-3(7)4-2-5(4)6(8)9;/h3-5H,2,7H2,1H3,(H,8,9);1H/t3?,4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCRIOBSIKWZJU-GGTNOVMKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1C[C@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride

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